![molecular formula C8H17Cl2N3 B1628591 1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride CAS No. 1172472-37-5](/img/structure/B1628591.png)
1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride
Overview
Description
1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride, also known as 2-Amino-3-methylbutyl imidazole dihydrochloride (AMBI-2HCl), is an organic compound that is composed of two nitrogen atoms, one carbon atom, and four hydrogen atoms. It is a derivative of imidazole, an organic compound found in many biological molecules, and is a white, crystalline solid. AMBI-2HCl has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a tool in biochemical and physiological studies.
Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Candida Activity
Certain new oxime esters of this compound have shown promising anti-Candida activities . For instance, compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a potent anti-Candida albicans agent, being more effective than both fluconazole and miconazole .
Antimicrobial Potential
Imidazole derivatives have been synthesized and tested for their antimicrobial potential . For example, pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone was found to be effective against S. aureus, B. subtilis, and E. coli .
Antiulcer Agent
Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer agents . These drugs work by reducing the amount of acid your stomach makes, relieving symptoms such as heartburn, difficulty swallowing, and persistent cough.
Antihelmintic Agent
Thiabendazole, a drug containing the 1, 3-diazole ring, is used as an antihelmintic agent . It works by preventing worms from growing or multiplying in your body.
properties
IUPAC Name |
1-imidazol-1-yl-3-methylbutan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)8(9)5-11-4-3-10-6-11;;/h3-4,6-8H,5,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCKODUKAVOACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592103 | |
Record name | 1-(1H-Imidazol-1-yl)-3-methylbutan-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride | |
CAS RN |
1172472-37-5 | |
Record name | 1-(1H-Imidazol-1-yl)-3-methylbutan-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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